barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
Description
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate (CAS 67801-01-8) is a barium salt of a sulfonated azo dye characterized by a 5-chloro-4-ethyl-substituted benzene ring and a diazenyl-linked 2-hydroxynaphthalene group. This compound is structurally classified as a metallized azo pigment, where the barium cation enhances stability and insolubility in aqueous matrices .
Properties
CAS No. |
67801-01-8 |
|---|---|
Molecular Formula |
C36H28BaCl2N4O8S2 |
Molecular Weight |
917.0 g/mol |
IUPAC Name |
barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H15ClN2O4S.Ba/c2*1-2-11-9-15(17(10-14(11)19)26(23,24)25)20-21-18-13-6-4-3-5-12(13)7-8-16(18)22;/h2*3-10,22H,2H2,1H3,(H,23,24,25);/q;;+2/p-2 |
InChI Key |
XUDYBFMSKKDOQA-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate involves several steps:
Diazotization: The process begins with the diazotization of 2-amino-4-methyl-5-chlorobenzenesulfonic acid using hydrochloric acid and sodium nitrite to form the diazonium chloride.
Coupling: The diazonium chloride is then coupled with 2-naphthol to form the azo compound.
Formation of Barium Salt: Finally, the azo compound is reacted with barium chloride to form the barium salt of the compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions .
Scientific Research Applications
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a pigment in the formulation of inks, plastics, and coatings.
Biology: The compound’s vibrant color properties make it useful in biological staining and microscopy.
Medicine: It is used in the formulation of certain pharmaceutical products due to its stability and color properties.
Industry: The compound is widely used in the manufacturing of cosmetics, providing color to various products.
Mechanism of Action
The mechanism of action of barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to its vibrant red color . The molecular structure, particularly the azo bond, plays a crucial role in this light absorption process .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
| Compound Name | CAS | Substituent (Position 4) | Counterion | Log Dow/Kow | Half-Life (Days) |
|---|---|---|---|---|---|
| Target Compound | 67801-01-08 | Ethyl | Barium | 0.1 | 205 |
| Pigment Red 53:1 | 5160-02-1 | Methyl | Barium | 0.3* | 180* |
| Magneson XC | N/A | Hydroxy | Sodium | -1.2* | <30* |
*Estimated values based on structural analogs .
Environmental Persistence and Mobility
In contrast:
Biological Activity
Barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate, commonly referred to as barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate], is a synthetic compound with potential biological activity. This article examines its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Molecular Formula : C18H18ClN3O5S
Molecular Weight : 416.86 g/mol
CAS Number : 67801-01-8
IUPAC Name : Barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate]
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O5S |
| Molecular Weight | 416.86 g/mol |
| CAS Number | 67801-01-8 |
| IUPAC Name | Barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate] |
The biological activity of barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate] is primarily attributed to its ability to interact with biological macromolecules. It is hypothesized that the azo group in its structure may facilitate interactions with proteins and nucleic acids, potentially leading to inhibition of specific enzymes or modulation of signaling pathways.
Antioxidant Activity
Recent studies have indicated that compounds similar to barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate] exhibit significant antioxidant properties. This activity can be linked to the hydroxyl groups present in the naphthalene moiety, which are known to scavenge free radicals and reduce oxidative stress in biological systems.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. For instance, one study reported IC50 values indicating effective cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549).
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 15 | Induces apoptosis |
| A549 | 20 | Induces apoptosis |
Case Study 1: Anticancer Potential
In a controlled study, barium bis[5-chloro-4-ethyl-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate] was tested for its anticancer properties. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antioxidant Effects in Vivo
Another study investigated the in vivo antioxidant effects of this compound using a rat model subjected to oxidative stress. The administration of the compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative damage, and increased antioxidant enzyme activities, supporting its role as an effective antioxidant agent.
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